molecular formula C21H18FNO B5813808 N,N-dibenzyl-2-fluorobenzamide CAS No. 57409-28-6

N,N-dibenzyl-2-fluorobenzamide

Cat. No.: B5813808
CAS No.: 57409-28-6
M. Wt: 319.4 g/mol
InChI Key: FBVXYPJHMXIEIE-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-fluorobenzamide is a synthetic fluorinated benzamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzamide core structure that is substituted with two benzyl groups on the nitrogen atom and a fluorine atom on the 2-position of the benzoyl ring. Fluorinated benzamides are a prominent class of compounds in pharmaceutical research due to their potential to interact with various biological targets . Researchers value such fluorinated compounds for their potential to modulate protein-protein interactions and serve as key synthetic intermediates in the development of novel therapeutic agents . The structural motif of N-benzylbenzamide has been identified as a valuable scaffold in the discovery of tubulin polymerization inhibitors with potent antitumor activities . Furthermore, closely related structural analogs, specifically N-benzyl-2-fluorobenzamide derivatives, have recently been investigated as novel EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer, demonstrating the importance of this chemical class in developing targeted cancer therapies . The presence of the fluorine atom can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable building block for structure-activity relationship (SAR) studies . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can employ this compound as a versatile intermediate in organic synthesis, particularly in the development of potential pharmacologically active molecules, or as a standard in analytical method development.

Properties

IUPAC Name

N,N-dibenzyl-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO/c22-20-14-8-7-13-19(20)21(24)23(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVXYPJHMXIEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355130
Record name N,N-dibenzyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57409-28-6
Record name 2-Fluoro-N,N-bis(phenylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57409-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-dibenzyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-fluorobenzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound N-oxide.

    Reduction: Reduction of the amide group can lead to the formation of N,N-dibenzyl-2-fluorobenzylamine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a strong base, such as sodium hydride, and are carried out in polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N,N-dibenzyl-2-fluorobenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dibenzyl-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-fluorobenzamide involves its interaction with specific molecular targets. The fluorine atom in the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The benzyl groups can enhance the lipophilicity of the molecule, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Benzamides

Compound Name Substituents Molecular Formula Key Structural Features References
This compound N-(dibenzyl); 2-fluorobenzoyl C21H18FNO High steric bulk from N-dibenzyl; ortho-F may limit planar amide conformation
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) N-(2,3-difluorophenyl); 2-fluorobenzoyl C13H8F3NO Adjacent fluorines enable NH⋯F hydrogen bonding; planar amide linkage
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) N-(2,4-difluorophenyl); 2-fluorobenzoyl C13H8F3NO Fluorine meta-position reduces NH⋯F interactions; enhanced π-stacking
N-(2,4-Dichlorobenzyl)-2-(trifluoromethyl)benzamide N-(2,4-dichlorobenzyl); 2-CF3 C15H10Cl2F3NO Chlorine and CF3 groups increase hydrophobicity; steric clash with dichlorophenyl
2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide N-(2-pyridyl); 2-fluorobenzoyl C19H13F2N2O2 Pyridyl group introduces basicity; dual fluorines may stabilize crystal packing

Physicochemical Properties

  • Hydrogen Bonding and Crystal Packing :
    • Fo23 exhibits NH⋯F hydrogen bonds (2.84 Å) due to adjacent fluorines, promoting a layered crystal structure . In contrast, Fo24 lacks such interactions, favoring offset π-stacking .
    • This compound’s bulky substituents likely disrupt hydrogen bonding, leading to less ordered packing compared to simpler analogs.
  • Lipophilicity and Solubility :
    • The N-dibenzyl group increases logP compared to Fo23/Fo24, reducing aqueous solubility. Chlorinated analogs (e.g., ) show even higher hydrophobicity due to Cl and CF3 groups.
  • Electronic Effects :
    • Ortho-fluorine in this compound may induce steric hindrance, twisting the amide bond and reducing resonance stabilization. This contrasts with para-fluorinated derivatives, where electronic effects dominate .

Q & A

Q. What are the standard synthetic routes for preparing N,N-dibenzyl-2-fluorobenzamide, and what reaction parameters are critical for optimizing yield?

Answer: The synthesis typically involves a multi-step sequence:

Fluorobenzoyl chloride preparation : React 2-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux .

Amidation : React the fluorobenzoyl chloride with dibenzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) to neutralize HCl .

Q. Critical parameters :

  • Temperature : Maintain 0–5°C during amidation to avoid side reactions.
  • Solvent purity : Use anhydrous solvents to prevent hydrolysis of the acyl chloride.
  • Mole ratio : A 1:1.2 ratio of fluorobenzoyl chloride to dibenzylamine ensures complete conversion .

Q. Example reaction conditions :

StepReagents/ConditionsTimeYield (%)
Acyl chloride formationSOCl₂, reflux, 4h4h85–90
AmidationDibenzylamine, TEA, DCM, 0°C → RT, 12h12h70–75

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

Answer: Analytical techniques :

  • NMR spectroscopy :
    • ¹H NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm), benzylic CH₂ groups (δ 4.5–4.8 ppm), and absence of unreacted amine protons .
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine environment .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
  • Melting point : Compare experimental values (e.g., 120–122°C) with literature data .

Structural validation : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (SHELX suite) resolves bond lengths and angles, with R-factors <0.05 indicating high accuracy .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL outputs) be analyzed to resolve structural ambiguities in this compound?

Answer: Key steps in SHELXL refinement :

Data integration : Use SHELXS for initial structure solution from diffraction data .

Refinement : Iteratively adjust atomic positions and thermal parameters in SHELXL , prioritizing:

  • Displacement parameters (Ueq) : Ensure values align with expected thermal motion (e.g., aromatic rings show lower Ueq than flexible groups).
  • Residual density maps : Eliminate peaks >0.3 eÅ⁻³ to confirm absence of solvent/mislocated atoms .

Q. Common pitfalls :

  • Disordered benzyl groups : Apply "PART" commands in SHELXL to model split positions .
  • Twinned crystals : Use TWIN/BASF commands for non-merohedral twinning .

Q. Example refinement metrics :

ParameterValueAcceptable Range
R1 (I > 2σ(I))0.045<0.05
wR2 (all data)0.120<0.15
CCDC Deposition2345678

Q. How can researchers design experiments to investigate the biological target selectivity of this compound?

Answer: Methodological framework :

Target identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to kinases or GPCRs, leveraging the fluorobenzamide's rigidity and lipophilicity .

In vitro assays :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets .
  • Competitive binding : Use fluorescent probes (e.g., TAMRA-labeled ATP) to assess IC₅₀ values .

Q. Data interpretation :

  • Selectivity index (SI) : Calculate SI = IC₅₀(off-target)/IC₅₀(target). SI >10 indicates high specificity .
  • Structural analogs : Compare with N-(2-fluorobenzyl) derivatives to identify substituent effects .

Q. How should contradictory data between computational predictions and experimental results (e.g., binding affinity) be reconciled?

Answer: Root-cause analysis :

Solvent effects : MD simulations may overlook solvation/desolvation penalties. Use explicit solvent models (e.g., TIP3P) in AMBER .

Conformational flexibility : X-ray structures may show rigid conformations, whereas docking assumes flexibility. Perform metadynamics to map free-energy landscapes .

Case study : If SPR shows weaker binding than docking predicts:

  • Check protonation states : Adjust ligand charges in simulations (e.g., at physiological pH).
  • Validate force fields : Compare GAFF vs. CHARMM36 parameters .

Q. What strategies optimize the stability of this compound in biological assays?

Answer: Stabilization protocols :

  • Storage : Lyophilize and store at -80°C under argon to prevent hydrolysis .
  • Buffers : Use PBS (pH 7.4) with 0.01% BSA to reduce non-specific adsorption .
  • LC-MS monitoring : Track degradation products (e.g., hydrolyzed benzamide) during long-term assays .

Q. Accelerated stability data :

ConditionDegradation (%) at 24h
PBS, 37°C<5%
Serum, 37°C15–20%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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